7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine is a synthetic compound characterized by its unique chemical structure, which includes a benzoxadiazole core. The molecular formula of this compound is C14H11ClN4O3, and it possesses a molecular weight of approximately 318.715 g/mol . This compound features a chloro group at position 7, an ethyl group attached to the nitrogen atom, and a nitro group at position 4 of the benzoxadiazole ring. The presence of these functional groups contributes to its potential reactivity and biological activity.
The chemical behavior of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine can be influenced by the electrophilic nature of the nitro and chloro groups. Typical reactions may include:
These reactions can be utilized in synthetic pathways to derive other compounds or to modify the existing structure for specific applications.
The biological activity of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has been explored in various studies. Compounds with similar structures often exhibit significant biological properties, including:
Further research is needed to fully elucidate the specific biological effects of this compound.
The synthesis of 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine typically involves multi-step organic reactions. A common method includes:
Specific reaction conditions such as temperature, solvent choice, and catalysts will significantly influence yield and purity.
7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine has potential applications in various fields:
Research into its applications continues to expand as new uses are discovered.
Interaction studies involving 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine are crucial for understanding its mechanism of action. These studies may include:
Such studies help clarify how this compound functions at a molecular level and its potential therapeutic effects.
Several compounds share structural similarities with 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amine. Notable examples include:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Chloro-N,N-diethylbenzofurazan | C10H11ClN4O3 | Known for its fluorescent properties |
| 7-Nitrobenzofurazan | C6H4N2O3 | Exhibits strong electrophilic character |
| N,N-diethylamino derivative | C12H14N4O3 | Used in various biological assays |
Uniqueness: The presence of both chloro and nitro groups along with an ethyl amine side chain distinguishes 7-Chloro-N-ethyl-4-nitro-N-phenyl-2,1,3-benzoxadiazol-5-amines from other derivatives. This combination may enhance its reactivity and biological efficacy compared to other similar compounds.